Sitagliptin-d4 (hydrochloride)
Description
Sitagliptin-d4 (hydrochloride) is a deuterated analog of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes management. The deuterated version incorporates four deuterium atoms in place of hydrogen, primarily serving as a stable isotope-labeled tracer in drug development and analytical research .
Chemical Properties:
Mechanism of Action:
- Applications: Used in metabolic studies, drug metabolism analysis, and bioequivalence testing . Not intended for therapeutic use but critical for tracing drug behavior in vitro and in vivo .
Properties
Molecular Formula |
C16H16ClF6N5O |
|---|---|
Molecular Weight |
447.80 g/mol |
IUPAC Name |
(3R)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1/i1D2,2D2; |
InChI Key |
PNXSHNOORJKXDW-GKIQQKSJSA-N |
Isomeric SMILES |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Trifluoroacetyl Hydrazine (Step 1)
Hydrazine hydrate reacts with ethyl trifluoroacetate in a polar aprotic solvent (e.g., acetonitrile) at 1–25°C to yield trifluoroacetyl hydrazine. Optimal conditions include a 1:1.5 mass ratio of hydrazine hydrate to ethyl trifluoroacetate, achieving >95% purity.
Cyclization to Oxadiazole Intermediate (Step 2)
Trifluoroacetyl hydrazine undergoes cyclization with chloroacetyl chloride at 0–20°C, followed by treatment with phosphorus oxychloride at 60°C to form the oxadiazole ring (Compound II). This step achieves an 87.7% yield and 95.5% HPLC purity.
Deuterium Incorporation via Ethylene-D4 (Step 3)
Compound II reacts with tetraethylenepentamine-D4 (quadrol-D4) in methanol at −20°C. The deuterated ethylene-D4 introduces four deuterium atoms into the triazolopyrazine backbone. Optimized molar ratios (0.8:1 for Compound II:quadrol-D4) yield Compound III with 80.2% efficiency and 98.8% purity.
Ring Closure and Coupling Reactions (Steps 4–6)
- Step 4 : Hydrochloric acid in methanol mediates ring closure to form the triazole intermediate (Compound IV).
- Step 5 : 2,4,5-Trifluorophenylacetic acid reacts with diketopiperazine in N,N-dimethylacetamide with pivaloyl chloride, yielding Compound V.
- Step 6 : Coupling of Compounds IV and V at 80°C for 2 hours produces Compound VI with a 1:0.8 molar ratio, achieving >98% purity.
Enamine Formation and Reduction (Step 7)
Compound VI undergoes enamine formation with ammonium acetate and acetic acid, followed by sodium cyanoborohydride reduction in methanol to yield deuterated sitagliptin-d4 (Compound VIII). This step achieves an 88.7% yield and 99.2% HPLC purity.
Hydrochloride Salt Formation (Step 8)
Treatment with methanolic HCl converts the free base to sitagliptin-d4 hydrochloride, finalizing the process with an 83.7% yield and 99.8% isotopic abundance.
Critical Reaction Optimizations
Temperature and Solvent Selection
Catalytic Hydrogenation Alternatives
While PMC10993359 describes aza-Michael additions for non-deuterated sitagliptin, the deuterated version substitutes sodium cyanoborohydride for catalytic hydrogenation to avoid deuterium exchange. This ensures >99% isotopic purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC methods using C18 columns and acetonitrile/ammonium formate mobile phases resolve sitagliptin-d4 from non-deuterated impurities, achieving >99% purity.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The EMA Assessment Report highlights that sitagliptin hydrochloride synthesis typically requires 8–10 steps. For the deuterated variant, modifications include:
Chemical Reactions Analysis
Types of Reactions
Sitagliptin-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: Using reagents like sodium borohydride (NaBH4) to reduce enamines.
Substitution: Involving nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for reduction reactions at low temperatures (−10 to −5 °C).
Methanesulfonic Acid (MsOH): Used in combination with NaBH4 for enamine reduction.
Major Products
The major products formed from these reactions include optically pure R-Sitagliptin and its derivatives, which are crucial intermediates in the synthesis of Sitagliptin-d4 (hydrochloride) .
Scientific Research Applications
Sitagliptin-d4 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Sitagliptin-d4 (hydrochloride) exerts its effects by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of these incretins, resulting in enhanced insulin secretion and decreased glucagon production in a glucose-dependent manner .
Comparison with Similar Compounds
Structural and Functional Similarities
Pharmacokinetic Differences
- Use Cases :
Comparison with Other Deuterated DPP-4 Inhibitors
Deuterated analogs of DPP-4 inhibitors are primarily utilized as internal standards. Key examples include:
Analytical Performance
- Sensitivity : Vildagliptin-d7’s higher deuteration (7D) enhances mass shift resolution, improving detection limits compared to Sitagliptin-d4 .
- Specificity : All deuterated standards exhibit minimal interference in multi-analyte panels due to distinct mass transitions (e.g., Sitagliptin-d4: m/z 412→239 vs. Sitagliptin: m/z 408→235) .
Stability and Handling
- Deuterated compounds generally exhibit similar storage conditions (2–8°C) and solubility profiles to their parent drugs .
Comparison with Non-Deuterated DPP-4 Inhibitors
Sitagliptin-d4’s parent drug, Sitagliptin, is compared below with other DPP-4 inhibitors:
| Parameter | Sitagliptin | Alogliptin | Linagliptin | Saxagliptin |
|---|---|---|---|---|
| IC₅₀ (DPP-4) | 19 nM | 24 nM | 1 nM | 50 nM |
| Half-Life | 12.4 hours | 21.1 hours | 120 hours | 2.5 hours |
| Dosing Frequency | Once daily | Once daily | Once daily | Once daily |
| Renal Excretion | 80% | 60% | <5% | 75% |
- Key Distinctions: Linagliptin: Unique non-renal excretion, suitable for patients with renal impairment . Sitagliptin: First FDA-approved DPP-4 inhibitor, widely studied in combination therapies (e.g., with metformin) .
Q & A
Q. What is the role of Sitagliptin-d4 (hydrochloride) as an internal standard in LC-MS assays, and how should it be prepared for quantitative analysis?
Sitagliptin-d4 (hydrochloride) is a deuterated isotopologue used as an internal standard (IS) to correct for matrix effects and instrument variability in liquid chromatography-mass spectrometry (LC-MS). To prepare it:
- Standard Solution : Dissolve the compound in a volatile solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL, followed by serial dilution to match the analyte’s expected range .
- Validation : Ensure deuterium incorporation exceeds 98% via high-resolution mass spectrometry (HRMS) or NMR to avoid isotopic interference. Cross-validate with non-deuterated Sitagliptin to confirm retention time alignment and ion suppression profiles .
- Matrix Calibration : Spike the IS into biological matrices (e.g., plasma) to assess recovery rates (target ≥80%) and precision (CV <15%) .
Q. How can researchers confirm the structural integrity and purity of Sitagliptin-d4 (hydrochloride) during synthesis?
- Analytical Techniques : Use tandem LC-MS/MS to verify molecular weight ([M+H]+ at m/z 415.2 for deuterated form) and compare fragmentation patterns with non-deuterated Sitagliptin.
- Purity Assessment : Perform reverse-phase HPLC with UV detection (λ = 210–254 nm) and calculate purity using area normalization (>99%). Include impurity profiling per ICH guidelines, referencing standards like (±)-Verapamil-d3 hydrochloride for deuterium stability .
- Crystallography : For novel salt forms (e.g., hydrochloride), conduct X-ray diffraction to confirm crystalline structure and counterion interactions .
Advanced Research Questions
Q. How does deuterium substitution in Sitagliptin-d4 (hydrochloride) influence its pharmacokinetic (PK) properties, and how should this be addressed in study design?
Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). To mitigate bias:
- Control Groups : Compare PK parameters (e.g., AUC, t1/2) between deuterated and non-deuterated forms in in vivo models under identical conditions.
- Enzyme Assays : Use recombinant DPP-4 to measure inhibition constants (Ki) and assess isotope-driven changes in enzyme binding kinetics .
- Data Normalization : Apply correction factors derived from isotopic purity assays to adjust for residual non-deuterated impurities (<2%) .
Q. What experimental strategies are recommended for investigating Sitagliptin-d4 (hydrochloride) in targeted protein degradation (e.g., PROTACs)?
- Conjugation Design : Link Sitagliptin-d4 (hydrochloride) to E3 ligase ligands (e.g., VHL or CRBN) via PEG-based spacers. Validate binding to DPP-4 via surface plasmon resonance (SPR) and confirm ternary complex formation with the ligase .
- Cellular Assays : Measure ubiquitination levels (Western blot for polyubiquitin chains) and DPP-4 degradation efficiency (flow cytometry) in dose-response studies. Include negative controls with non-deuterated Sitagliptin to isolate isotope effects .
Q. How should researchers resolve discrepancies in DPP-4 inhibition data between deuterated and non-deuterated Sitagliptin in enzymatic assays?
- Source Identification : Check for isotopic contamination using HRMS. If impurities are detected (<98% deuterium), repurify the compound via preparative HPLC .
- Buffer Optimization : Test assay buffers (e.g., Tris vs. phosphate) to rule out pH-dependent isotope effects. Include reference inhibitors (e.g., Diprotin A) to validate assay conditions .
- Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between deuterated and non-deuterated forms .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing Sitagliptin-d4 (hydrochloride) for multi-center studies?
- Stepwise Documentation : Publish detailed synthetic routes (e.g., deuterium exchange conditions, HCl salt formation) in supplementary materials. Specify equipment (e.g., NMR spectrometer model) and raw data retention policies .
- Inter-Laboratory Validation : Distribute batches to partner labs for cross-validation of purity, stability (accelerated degradation studies at 40°C/75% RH), and bioactivity .
Q. How can isotopic labeling of Sitagliptin-d4 (hydrochloride) be leveraged in tracer studies for metabolic pathway analysis?
- Isotope Tracing : Administer deuterated Sitagliptin to cell cultures or animal models and track deuterium incorporation into metabolites via LC-HRMS. Use software (e.g., Xcalibur) to deconvolute isotopic patterns .
- Pathway Mapping : Integrate with stable isotope-resolved metabolomics (SIRM) to quantify flux through DPP-4-related pathways (e.g., GLP-1 regulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
